An In-depth Technical Guide to 2-Cyano-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Modern Chemistry
An In-depth Technical Guide to 2-Cyano-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. 2-Cyano-3-nitrobenzoic acid, a key scaffold, presents a unique combination of reactive functional groups—a carboxylic acid, a nitrile, and a nitro group—positioned in a sterically demanding ortho- and meta-relationship. This arrangement not only influences the electronic properties of the benzene ring but also offers a versatile platform for a variety of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of 2-Cyano-3-nitrobenzoic acid, from its fundamental properties and synthesis to its analytical characterization, reactivity, and potential applications as a pivotal intermediate in the synthesis of novel chemical entities.
Core Properties and Identification
A thorough understanding of the physicochemical properties of 2-Cyano-3-nitrobenzoic acid is the foundation for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 1260834-31-8 | [1][2] |
| Molecular Formula | C₈H₄N₂O₄ | [1][2] |
| Molecular Weight | 192.13 g/mol | [1][2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Synthesis of 2-Cyano-3-nitrobenzoic Acid: A Proposed Protocol
Reaction Scheme
Caption: Proposed synthesis of 2-Cyano-3-nitrobenzoic acid.
Detailed Step-by-Step Methodology
This protocol is adapted from the synthesis of 4-cyano-3-nitrobenzoic acid.[4]
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Copper(I) cyanide (CuCN)
-
Quinoline
-
Concentrated Hydrochloric Acid (HCl)
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Ethyl acetate
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Aqueous Sodium Dihydrogen Phosphate (NaH₂PO₄)
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-nitrobenzoic acid (1.0 eq), copper(I) cyanide (2.0 eq), and quinoline (2.0 eq).
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Heating: Heat the reaction mixture to 180 °C under an inert atmosphere (e.g., argon or nitrogen) for 3.5 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup - Acidification: After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with aqueous NaH₂PO₄ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of dichloromethane and acetic acid (e.g., 98:2) as the eluent to yield pure 2-Cyano-3-nitrobenzoic acid.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 2-Cyano-3-nitrobenzoic acid. The following techniques are recommended, with expected outcomes based on the analysis of related nitrobenzoic acid isomers.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro, cyano, and carboxylic acid groups. The coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of the ortho, meta, and para relationships between the protons.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals: six for the aromatic carbons and one each for the carboxyl and cyano carbons. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The quaternary carbons attached to the substituents will likely show lower intensity.[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000 | O-H | Carboxylic acid, stretching |
| ~2230 | C≡N | Nitrile, stretching |
| ~1700 | C=O | Carboxylic acid, stretching |
| ~1530 | N-O | Nitro, asymmetric stretching |
| ~1350 | N-O | Nitro, symmetric stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₄N₂O₄. The fragmentation pattern can provide further structural information. For related nitrobenzoic acids, a common fragmentation is the loss of the hydroxyl group from the carboxylic acid.[7]
Reactivity and Synthetic Potential
The unique arrangement of the three functional groups in 2-Cyano-3-nitrobenzoic acid dictates its reactivity and makes it a valuable intermediate in organic synthesis.
Caption: Reactivity of functional groups in 2-Cyano-3-nitrobenzoic acid.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 2-cyano-3-aminobenzoic acid. This transformation opens up a plethora of synthetic possibilities, as the resulting aniline derivative can participate in various coupling reactions and the formation of heterocyclic rings, which are common motifs in pharmaceuticals.[8]
-
Derivatization of the Carboxylic Acid: The carboxylic acid functionality can be readily converted into esters, amides, or acid chlorides. This allows for the introduction of diverse side chains and the linkage to other molecules, which is a key strategy in drug design to modulate properties such as solubility, cell permeability, and target binding.
-
Transformations of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid, leading to a phthalic acid derivative, or reduced to a primary amine, providing an aminomethyl substituent. These transformations further expand the synthetic utility of this building block.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of 2-Cyano-3-nitrobenzoic acid are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Its utility can be inferred from the applications of its constituent parts.
-
Scaffold for Heterocycle Synthesis: As mentioned, the reduction of the nitro group to an amine provides a key intermediate for the synthesis of various heterocyclic systems, such as quinazolines, benzodiazepines, and other fused aromatic systems that are prevalent in medicinal chemistry.
-
Modulation of Physicochemical Properties: The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (cyano and nitro groups) in a constrained geometry can be exploited to fine-tune interactions with biological targets.
-
Fragment-Based Drug Discovery: 2-Cyano-3-nitrobenzoic acid can be considered a valuable fragment for fragment-based drug discovery (FBDD) campaigns, offering a starting point for the development of more potent and selective inhibitors for various enzyme and receptor targets.
Safety and Handling
As a laboratory chemical, 2-Cyano-3-nitrobenzoic acid should be handled with appropriate care. The Safety Data Sheet (SDS) provides comprehensive information on its hazards and handling procedures.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]
Conclusion
2-Cyano-3-nitrobenzoic acid is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern offers a rich platform for the generation of diverse molecular scaffolds and the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its properties, a plausible and detailed synthetic route, analytical characterization methods, and an exploration of its reactivity and potential applications. As research in drug discovery and materials science continues to advance, the utility of such strategically designed chemical intermediates will undoubtedly continue to grow.
References
- 1. quora.com [quora.com]
- 2. rsc.org [rsc.org]
- 3. 2-cyano-3-nitrobenzoic acid | 1260834-31-8 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [wap.guidechem.com]

